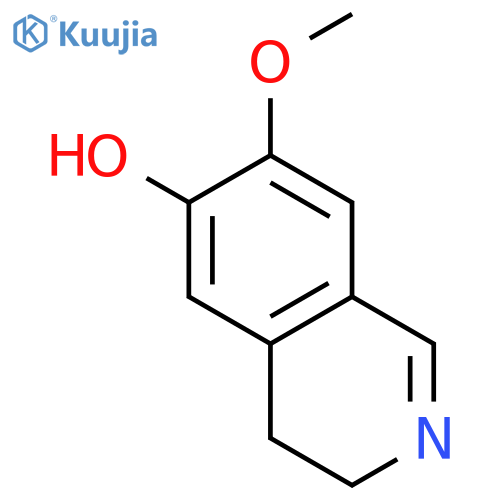

Cas no 4602-77-1 (3,4-Dihydro-7-methoxy-6-isoquinolinol)

4602-77-1 structure

商品名:3,4-Dihydro-7-methoxy-6-isoquinolinol

3,4-Dihydro-7-methoxy-6-isoquinolinol 化学的及び物理的性質

名前と識別子

-

- 6-Isoquinolinol, 3,4-dihydro-7-methoxy-

- 7-methoxy-3,4-dihydroisoquinolin-6-ol

- (2S,3R,11bR)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline-2,9-diol

- 7-methoxy-3,4-dihydroisoquinolin-6-ol hydrochloride

- 7-methoxy-3,4-dihydro-isoquinolin-6-ol

- 6-hydroxy-7-methoxy-3,4-dihydroisoquinoline

- SCHEMBL1936588

- starbld0002500

- 7-methoxy-3,4-dihydro-2H-isoquinolin-6-one

- MFCD24717072

- 3,4-Dihydro-7-methoxy-6-isoquinolinol

- 4602-77-1

- SY393268

- DB-394149

-

- インチ: InChI=1S/C10H11NO2/c1-13-10-5-8-6-11-3-2-7(8)4-9(10)12/h4-6,12H,2-3H2,1H3

- InChIKey: HJGMGFYESSOUMR-UHFFFAOYSA-N

- ほほえんだ: COc1cc2c(cc1O)CCN=C2

計算された属性

- せいみつぶんしりょう: 177.078978594g/mol

- どういたいしつりょう: 177.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 41.8Ų

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 356.0±42.0 °C at 760 mmHg

- フラッシュポイント: 169.1±27.9 °C

- じょうきあつ: 0.0±0.8 mmHg at 25°C

3,4-Dihydro-7-methoxy-6-isoquinolinol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3,4-Dihydro-7-methoxy-6-isoquinolinol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | D453625-500mg |

3,4-Dihydro-7-methoxy-6-isoquinolinol |

4602-77-1 | 500mg |

¥4500.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | D453625-5g |

3,4-Dihydro-7-methoxy-6-isoquinolinol |

4602-77-1 | 5g |

¥24000.00 | 2023-09-15 | ||

| Enamine | BBV-45485484-1.0g |

4602-77-1 | 95% | 1.0g |

$0.0 | 2023-01-09 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | D453625-10g |

3,4-Dihydro-7-methoxy-6-isoquinolinol |

4602-77-1 | 10g |

¥42000.00 | 2023-09-15 | ||

| TRC | D453625-2.5g |

3,4-Dihydro-7-methoxy-6-isoquinolinol |

4602-77-1 | 2.5g |

$ 1200.00 | 2023-09-07 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | D453625-1g |

3,4-Dihydro-7-methoxy-6-isoquinolinol |

4602-77-1 | 1g |

¥7200.00 | 2023-09-15 | ||

| TRC | D453625-5g |

3,4-Dihydro-7-methoxy-6-isoquinolinol |

4602-77-1 | 5g |

$ 2738.00 | 2023-04-14 | ||

| TRC | D453625-500mg |

3,4-Dihydro-7-methoxy-6-isoquinolinol |

4602-77-1 | 500mg |

$ 523.00 | 2023-04-14 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1599819-1g |

7-Methoxy-3,4-dihydroisoquinolin-6-ol |

4602-77-1 | 98% | 1g |

¥1400.00 | 2024-05-12 | |

| TRC | D453625-1g |

3,4-Dihydro-7-methoxy-6-isoquinolinol |

4602-77-1 | 1g |

$ 680.00 | 2022-06-05 |

3,4-Dihydro-7-methoxy-6-isoquinolinol 関連文献

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

4602-77-1 (3,4-Dihydro-7-methoxy-6-isoquinolinol) 関連製品

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬